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Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the
formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. This
method is widely employed in medicinal chemistry and drug development due to its versatility
and the prevalence of amines in bioactive molecules. The reaction proceeds through the initial
formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an
amine, which is then reduced in situ to the corresponding amine.

This application note provides a detailed protocol for the reductive amination of various
aldehydes and ketones using 2-(Tert-butyldimethylsilyloxy)ethanamine. This reagent is
particularly useful as it introduces a protected 2-hydroxyethylamino moiety, a common
structural motif in pharmaceuticals. The tert-butyldimethylsilyl (TBDMS) protecting group is
robust under various conditions and can be selectively removed when desired. Sodium
triacetoxyborohydride (NaBH(OAC)3) is highlighted as a mild and selective reducing agent,
well-suited for this transformation, minimizing over-reduction and tolerating a wide range of

functional groups.[1]

Reaction Principle
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The reductive amination process involves two key steps that can be performed in a single pot:

e Imine/Iminium lon Formation: The primary amine, 2-(Tert-
butyldimethylsilyloxy)ethanamine, undergoes a nucleophilic attack on the carbonyl carbon
of an aldehyde or ketone. Subsequent dehydration leads to the formation of a Schiff base
(imine). In the presence of a weak acid, the imine can be protonated to form a more
electrophilic iminium ion.

e Reduction: Areducing agent, such as sodium triacetoxyborohydride, selectively reduces the
C=N double bond of the imine or iminium ion to afford the secondary amine product.
NaBH(OAC)s is particularly effective as it is less reactive towards the starting carbonyl
compounds compared to other borohydrides, thus preventing the formation of alcohol
byproducts.[1]

Experimental Protocols
General Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde or
ketone with 2-(Tert-butyldimethylsilyloxy)ethanamine using sodium triacetoxyborohydride.

Materials and Reagents:

o Aldehyde or Ketone (1.0 eq)

e 2-(Tert-butyldimethylsilyloxy)ethanamine (1.0 - 1.2 eq)

e Sodium triacetoxyborohydride (NaBH(OAc)s) (1.5 - 2.0 eq)

e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
o Acetic Acid (optional, 0-1.2 eq)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

o Brine (Saturated aqueous NacCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
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Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (Argon or Nitrogen)

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the
aldehyde or ketone (1.0 eq) and dissolve it in anhydrous DCM or DCE.

Amine Addition: Add 2-(Tert-butyldimethylsilyloxy)ethanamine (1.0 - 1.2 eq) to the
solution.

Iminium lon Formation (Optional): If the carbonyl compound is a ketone, acetic acid (1.2 eq)
can be added to catalyze imine formation. Stir the mixture at room temperature for 20-30
minutes. For aldehydes, this step is often not necessary.

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the
stirring solution in portions. The addition may be slightly exothermic.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).

Workup:

o Carefully quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

[e]

Transfer the mixture to a separatory funnel and separate the organic layer.

o

Extract the aqueous layer with dichloromethane (2 x 20 mL).

[¢]

Combine the organic layers and wash with brine.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b117003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced
pressure using a rotary evaporator to obtain the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel. The
eluent system will depend on the polarity of the product but is typically a gradient of ethyl
acetate in hexanes or methanol in dichloromethane.

Protocol for TBDMS Deprotection

This protocol describes the removal of the TBDMS protecting group to yield the corresponding
N-substituted 2-aminoethanol derivative.

Materials and Reagents:

o TBDMS-protected amine (1.0 eq)

o Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)
o Tetrahydrofuran (THF), anhydrous

¢ Dichloromethane (DCM)

o Water

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

o Reaction Setup: Dissolve the TBDMS-protected amine (1.0 eq) in anhydrous THF in a round-
bottom flask.

o TBAF Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution (1.1 - 1.5
eq) dropwise to the stirred solution.[2]
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o Reaction: Allow the reaction mixture to warm to room temperature and stir for 45 minutes to
18 hours. Monitor the deprotection by TLC until the starting material is consumed.[2]

o Workup:

o Dilute the reaction mixture with dichloromethane.

[¢]

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and separate the organic layer.

[¢]

[e]

Wash the organic layer with brine.

o

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
o Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.

 Purification: The crude product can be purified by flash column chromatography on silica gel
to afford the final N-substituted 2-aminoethanol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the reductive
amination of various aldehydes and ketones with 2-(Tert-butyldimethylsilyloxy)ethanamine,
followed by the deprotection step.

Table 1: Reductive Amination with 2-(Tert-butyldimethylsilyloxy)ethanamine
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Carbonyl ) Reducing
Amine ) .
Entry Compoun Agent Solvent Time (h) Yield (%)
(eq)
d (eq)
Benzaldeh NaBH(OAc
1 1.1 DCE 4 85-95
yde )3 (1.5)
4-
Methoxybe NaBH(OAc
2 1.1 DCM 3 90-98
nzaldehyd )3 (1.5)
e
4-
NaBH(OAc
3 Chlorobenz 1.2 DCE 6 80-90
)3 (1.5)
aldehyde
Cyclohexa NaBH(OAc
4 1.2 DCE 18 75-85
none )3 (2.0)
NaBH(OAc
5 Acetone 1.2 DCM 12 70-80
)3 (2.0)

Yields are for the isolated, purified product and are representative. Actual yields may vary

depending on the specific substrate and reaction scale.

Table 2: TBDMS Deprotection of N-substituted-2-(tert-butyldimethylsilyloxy)ethanamines
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Entry Substrate TBAF (eq)

Solvent Time (h) Yield (%)

N-Benzyl-2-
(tert-

1 butyldimethyl 1.2
silyloxy)ethan

amine

THF 2 90-98

N-(4-
Methoxybenz
yI)-2-(tert-
butyldimethyl
silyloxy)ethan

amine

THF 2 92-99

N-
Cyclohexyl-2-
(tert-
butyldimethyl
silyloxy)ethan

amine

THF 4 88-95

Yields are for the isolated, purified product after deprotection and are representative.

Visualizations

Reductive Amination Workflow
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Reactants

2-(TBDMS-oxy)ethanamine One-Pot Reaction ‘Workup & Purification Product

\——»(lmmellminium lon Formation Reduction
i Cli ohy M i
I { (DM or DCE, optional AcOH) (NaBH(OAQ)3) ||| Quench (aa. NaHCO3) Extraction Column t—»| TBDI Amine
Aldehyde or Ketone

Starting Material Deprotection Workup & Purification Final Product

. \ ( . \ ( ] [ \ { N-Substituted l
(TBDMS—Protected Amme) TBAF in THF kAqueous Workup Column Chromatography) 2-Aminoethanol

+ Amine

R1(R2)C(OH)-NH-CH2CH2-OTBDMS
Hemiaminal

H20

R1(R2)C=N-CH2CH2-OTBDMS
Imine

+ H+
[R1(R2)C=N+|-_I-§:H2CH2-OTBDMS] NaBH(OAC)3
Iminium lon
+ [H]

4
1
7/
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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